(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid

Description

Properties

IUPAC Name |

2-(2,5-dioxo-1-propylimidazolidin-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4/c1-2-3-10-7(13)5(4-6(11)12)9-8(10)14/h5H,2-4H2,1H3,(H,9,14)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKIRIZAUWWJEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C(NC1=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424575 |

Source

|

| Record name | (2,5-Dioxo-1-propylimidazolidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008961-08-7 |

Source

|

| Record name | (2,5-Dioxo-1-propylimidazolidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid synthesis protocol

An In-Depth Technical Guide to the Synthesis of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and a detailed protocol for the synthesis of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid, a substituted hydantoin derivative. The synthesis is approached through the strategic N-alkylation of a hydantoin precursor. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering both theoretical grounding and practical, step-by-step instruction.

Introduction and Strategic Overview

Hydantoin and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including anticonvulsant, antiarrhythmic, and antitumor properties.[1][2] The versatility of the hydantoin scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.[3] (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid is a specific derivative with potential applications as a building block in the synthesis of more complex molecules or as a biologically active agent itself.

The synthetic strategy presented herein focuses on the selective N-1 propylation of the pre-formed (2,5-dioxoimidazolidin-4-yl)acetic acid core. This approach is favored due to the commercial availability of the starting hydantoin and the well-established methodologies for N-alkylation of imides.[4][5]

Retrosynthetic Analysis

The logical disconnection of the target molecule points to (2,5-dioxoimidazolidin-4-yl)acetic acid and a propyl electrophile as the key precursors. This retrosynthetic pathway simplifies the synthesis to a single key transformation.

Caption: Retrosynthetic analysis of the target molecule.

Background: General Synthesis of the Hydantoin Core

While our primary focus is the N-alkylation, a brief overview of the formation of the hydantoin ring itself provides valuable context. Two classical methods are widely recognized:

-

The Urech Hydantoin Synthesis: This method involves the reaction of an amino acid with potassium cyanate, followed by acid-catalyzed cyclization to form the hydantoin ring.[6][7][8]

-

The Bucherer-Bergs Reaction: A multi-component reaction where a ketone or aldehyde reacts with potassium cyanide and ammonium carbonate to yield a 5-substituted hydantoin.[6][9]

These methods are robust for generating a variety of hydantoin scaffolds, including the (2,5-dioxoimidazolidin-4-yl)acetic acid starting material for our target synthesis.

Detailed Synthesis Protocol: N-1 Propylation of (2,5-dioxoimidazolidin-4-yl)acetic acid

This section provides a detailed, step-by-step protocol for the synthesis of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid. The procedure is based on established principles of phase-transfer-catalyzed alkylation of hydantoins, which offers a highly efficient and scalable method under mild conditions.[10][11]

Reaction Scheme

Caption: N-1 propylation of (2,5-dioxoimidazolidin-4-yl)acetic acid.

Mechanism Insight

The reaction proceeds via a phase-transfer catalysis mechanism. The quaternary ammonium salt (TBAB) facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase. The hydroxide ion then deprotonates the N-1 position of the hydantoin, which is more acidic than the N-3 position. The resulting hydantoin anion acts as a nucleophile, attacking the 1-bromopropane in an SN2 reaction to form the N-1 alkylated product.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Eq. |

| (2,5-dioxoimidazolidin-4-yl)acetic acid | 5427-26-9 | 158.11 | 1.0 | 1.0 |

| 1-Bromopropane | 107-08-4 | 122.99 | 3.0 | 3.0 |

| Tetrabutylammonium bromide (TBAB) | 1643-19-2 | 322.37 | 0.02 | 0.02 |

| Potassium Hydroxide (50% w/w aq. solution) | 1310-58-3 | 56.11 | - | - |

| Toluene | 108-88-3 | 92.14 | - | - |

| Dichloromethane | 75-09-2 | 84.93 | - | - |

| Hydrochloric Acid (1M) | 7647-01-0 | 36.46 | - | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | - |

Experimental Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add (2,5-dioxoimidazolidin-4-yl)acetic acid (158 mg, 1.0 mmol) and tetrabutylammonium bromide (TBAB) (6.5 mg, 0.02 mmol).

-

Solvent and Base Addition: Add toluene (1.5 mL) followed by a 50% w/w aqueous solution of potassium hydroxide (1.0 mL).

-

Addition of Alkylating Agent: Add 1-bromopropane (0.27 mL, 3.0 mmol) to the vigorously stirring biphasic mixture at room temperature.

-

Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 18-24 hours).

-

Work-up: Upon completion, dilute the reaction mixture with water (15 mL). Carefully acidify the aqueous phase to pH 2-3 with 1M HCl.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid.

Characterization and Quality Control

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the propyl group (a triplet around 0.9 ppm, a sextet around 1.6 ppm, and a triplet around 3.5 ppm), along with signals for the CH and CH₂ protons of the acetic acid moiety and the hydantoin ring.

-

¹³C NMR will confirm the presence of the carbonyl carbons of the hydantoin ring (around 156 and 172 ppm), the carboxylic acid carbon, and the carbons of the propyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch (if any unreacted starting material is present), C=O stretches of the hydantoin and carboxylic acid groups (typically in the range of 1650-1780 cm⁻¹), and C-H stretches of the alkyl groups.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak corresponding to the calculated mass of the product (C₈H₁₂N₂O₄, M.W. 200.19 g/mol ).[12]

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final product.

Experimental Workflow Diagram

Caption: Overall experimental workflow for the synthesis and analysis.

Safety Precautions

-

General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Reagent-Specific:

-

1-Bromopropane: Is a flammable liquid and is harmful if swallowed or inhaled. Handle with care.

-

Potassium Hydroxide: Is corrosive and can cause severe skin burns and eye damage. Avoid direct contact.

-

Toluene and Dichloromethane: Are flammable and volatile organic solvents. Avoid inhalation and contact with skin.

-

References

-

Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]

-

Study.com. (n.d.). Synthesis of Hydantoin & Its Derivatives. Retrieved from [Link]

-

Synthesis, reactions, and applications of hydantoin and 2-thiohydantoin derivatives. (n.d.). Retrieved from [Link]

-

Taylor & Francis Online. (2010, August 25). Synthesis of Hydantoins, Thiohydantoins, and Glycocyamidines Under Solvent-Free Conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydantoin. Retrieved from [Link]

-

SRR Publications. (n.d.). Novel new research strategies of hydantoin derivatives: A review. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydantoin-containing clinical candidates, marketed drugs, and natural products. Retrieved from [Link]

-

Johnson, T. B., & Nicolet, B. H. (1912). HYDANTOINS: THE ALKYLATION OF 2-THIO-4-BENZALHYDANTOIN. [SIXTEENTH PAPER.]. Journal of the American Chemical Society, 34(8), 1048–1056. [Link]

-

Semantic Scholar. (n.d.). Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules: A Personal Account. Retrieved from [Link]

-

Chin, E.-Z., Tan, S.-P., Liew, S.-Y., & Kurz, T. (n.d.). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Retrieved from [Link]

-

PubMed. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. Retrieved from [Link]

-

ACS Publications. (2022, February 9). Phase-Transfer-Catalyzed Alkylation of Hydantoins. Retrieved from [Link]

-

Semantic Scholar. (2008). Phase-Transfer Catalyzed Alkylation of Hydantoin and 5-Methyl-5-Phenylhydantoin. Retrieved from [Link]

-

ChemBK. (2024, April 9). (2,5-DIOXO-1-PROPYL-4-IMIDAZOLIDINYL)ACETIC ACID. Retrieved from [Link]

-

PubMed Central. (n.d.). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Retrieved from [Link]

-

National Institutes of Health. (2018, February 2). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. Retrieved from [Link]

Sources

- 1. ICI Journals Master List [journals.indexcopernicus.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Hydantoin synthesis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Hydantoin & Its Derivatives | Study.com [study.com]

- 7. Hydantoin - Wikipedia [en.wikipedia.org]

- 8. ikm.org.my [ikm.org.my]

- 9. srrjournals.com [srrjournals.com]

- 10. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chembk.com [chembk.com]

An In-depth Technical Guide to the Physicochemical Properties of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid

This guide provides a comprehensive overview of the essential physicochemical properties of the hydantoin derivative, (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer practical, field-tested methodologies for the empirical determination of these critical parameters. While experimentally derived data for this specific molecule is not extensively available in public literature, this guide establishes a robust framework for its characterization by leveraging predicted data, established analytical principles, and authoritative, standardized protocols.

Introduction and Molecular Overview

(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid belongs to the hydantoin class of compounds, a five-membered heterocyclic scaffold (imidazolidine-2,4-dione) that is a cornerstone in medicinal chemistry.[1] Hydantoin derivatives are known to exhibit a wide spectrum of pharmacological activities, including use as anticonvulsants, antiarrhythmics, and antibacterial agents.[1] The subject molecule, CAS 1008961-08-7, is characterized by a propyl group at the N-1 position and an acetic acid moiety at the C-4 position of the hydantoin ring. These substitutions are anticipated to significantly influence its solubility, lipophilicity, and acidic properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior.

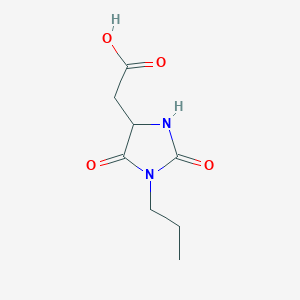

Molecular Structure:

Below is the two-dimensional structure of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid.

Caption: 2D Structure of the target molecule.

Predicted Physicochemical Properties

In the absence of comprehensive experimental data, computational predictions serve as a valuable starting point for experimental design. The following table summarizes key physicochemical parameters predicted by established algorithms. These values should be considered estimates to be validated by empirical testing as described in Section 3.

| Property | Predicted Value | Data Source |

| Molecular Formula | C₈H₁₂N₂O₄ | [2] |

| Molecular Weight | 200.19 g/mol | [2][3] |

| CAS Number | 1008961-08-7 | [2][4] |

| Density | 1.290 ± 0.06 g/cm³ | [2] |

| XLogP3 | -0.7 | [5] |

| Topological Polar Surface Area (TPSA) | 86.7 Ų | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 4 | [5] |

Note: XLogP3 is a computed prediction of the octanol-water partition coefficient (log P), a key indicator of lipophilicity. TPSA is a metric used to predict drug transport properties.

Experimental Determination of Physicochemical Properties

This section provides detailed, authoritative protocols for the experimental characterization of the molecule. The methodologies are based on internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals, ensuring data reliability and reproducibility.

Causality: The melting point is a fundamental indicator of a crystalline solid's purity. Pure compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range. This protocol follows the principles outlined in pharmacopeial methods.[6][7]

Protocol:

-

Sample Preparation: Ensure the sample is finely powdered and thoroughly dried in a vacuum desiccator over silica gel for at least 24 hours.[7]

-

Capillary Loading: Load the dry powder into a capillary tube (one end sealed) to a packed height of 2-3 mm.[8] This is achieved by tapping the tube gently on a hard surface.[8]

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.[9]

-

Rough Determination: First, perform a rapid heating (4-5°C/minute) to determine an approximate melting point.[8]

-

Accurate Determination: Using a fresh sample, heat the block to a temperature approximately 15°C below the rough melting point.[8] Then, decrease the heating rate to 1-2°C per minute.[8]

-

Data Recording: Record the temperature at which the substance first begins to collapse or liquefy (onset point) and the temperature at which it becomes completely liquid (clear point). This range is the melting point.[6] Perform the measurement in triplicate for accuracy.

Causality: Aqueous solubility is a critical determinant of a drug's absorption and distribution. The Flask Method is recommended by the OECD for substances with solubilities anticipated to be above 10 mg/L, which is likely for this molecule given its polar acetic acid and hydantoin functionalities.[10][11]

Protocol:

-

System Preparation: Add an excess amount of the test substance to a flask containing high-purity water. The use of excess solid ensures that a saturated solution is formed.[11]

-

Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 20°C) until equilibrium is reached. A preliminary test can help determine the necessary equilibration time.[12]

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved material to settle. The solution is then centrifuged or filtered to separate the aqueous phase from the solid.[11]

-

Concentration Analysis: Determine the concentration of the substance in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The aqueous solubility is reported as the average concentration from at least three replicate flasks.

Workflow for Aqueous Solubility Determination (OECD 105)

Caption: Shake-Flask Method Workflow (OECD 105).

Causality: The n-octanol/water partition coefficient (log P) is the primary measure of a compound's lipophilicity, which influences its ability to cross biological membranes. The HPLC method is a rapid and reliable alternative to the traditional shake-flask method, correlating a substance's retention time on a reverse-phase column with its log P value.[13][14] This method is suitable for compounds with log P values in the 0 to 6 range.[15]

Protocol:

-

System Setup: Use a reverse-phase HPLC system with a C18 column and an isocratic mobile phase (e.g., methanol/water mixture).

-

Calibration: Inject a series of standard compounds with known log P values that bracket the expected log P of the test substance. Record their retention times (t_R).

-

Retention Time Measurement: Dissolve the test substance in the mobile phase and inject it into the system. Determine its retention time in duplicate.[15]

-

Dead Time Measurement: Determine the column dead time (t_0) by injecting a non-retained substance (e.g., uracil).

-

Calculation:

-

For each standard and the test substance, calculate the capacity factor (k) using the formula: k = (t_R - t_0) / t_0.

-

Create a calibration curve by plotting the known log P values of the standards against their corresponding log k values.

-

Calculate log k for the test substance and use the regression equation from the calibration curve to determine its log P value.[16]

-

Causality: The pKa value defines the extent of a compound's ionization at a given pH. This is crucial as ionization state affects solubility, permeability, and receptor binding. The molecule possesses two potential acidic sites: the carboxylic acid and the N-H proton of the hydantoin ring. Potentiometric titration is a highly accurate method for pKa determination.[17][18]

Protocol:

-

Solution Preparation: Prepare a solution of the compound (e.g., 1 mM) in water, maintaining a constant ionic strength with a background electrolyte like 0.15 M KCl.[19] Purge the solution with nitrogen to remove dissolved CO₂.[19]

-

Titration: Place the solution in a temperature-controlled vessel with a calibrated pH electrode and a magnetic stirrer.[20]

-

Titrant Addition: Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound).[19]

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units/minute).[19]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is found at the midpoint of the buffer region or the inflection point of the first derivative of the titration curve.[21]

Proposed Synthesis and Structural Elucidation

A plausible synthetic route for this molecule is an adaptation of the Urech hydantoin synthesis, which involves the reaction of an amino acid with a cyanate followed by acid-catalyzed cyclization.[22][23]

Proposed Synthetic Pathway

Caption: A potential Urech-type synthetic route.

This pathway would likely involve the reaction of aspartic acid with propyl isocyanate to form an N-propylureido intermediate, which would then undergo intramolecular cyclization upon heating in the presence of a strong acid like HCl to yield the final hydantoin product.[1]

Once synthesized, the compound's structure must be unequivocally confirmed.

-

NMR Spectroscopy:

-

¹H NMR: Expect characteristic signals for the propyl group (a triplet and two sextets), the methylene and methine protons of the acetic acid sidechain and the hydantoin ring, and a signal for the N-H proton.

-

¹³C NMR: Key signals would include two distinct carbonyl carbons (C2 and C5) in the 150-180 ppm range, the carboxylic acid carbonyl (~170-180 ppm), and carbons of the propyl and acetic acid moieties.[24] Two-dimensional NMR techniques like HMBC can be used to confirm connectivity between the propyl group and the N-1 position.[25]

-

-

Infrared (IR) Spectroscopy: The IR spectrum should show strong characteristic absorption bands for the C=O stretching of the two imide carbonyls (typically in the 1700-1780 cm⁻¹ region) and the carboxylic acid carbonyl (~1700-1725 cm⁻¹).[26] A broad O-H stretch from the carboxylic acid and N-H stretching from the hydantoin ring would also be expected.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be ideal for determining the molecular weight. The analysis should confirm the expected molecular ion peak corresponding to the compound's mass (200.19 g/mol ).

Conclusion

(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid is a compound of interest with physicochemical properties that are central to its potential biological function. This guide provides the necessary theoretical framework and detailed, authoritative experimental protocols to enable its comprehensive characterization. By systematically applying these methods, researchers can generate the reliable data needed to advance drug discovery and development programs, transforming a molecule from a chemical structure into a well-understood entity.

References

-

OECD (2004), Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].[13][15]

-

Analytice (2021), OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method, [Link].[16]

-

FAO/WHO (2024), Partition coefficient octanol/water, Pesticide Registration Toolkit, [Link].

-

Situ Biosciences (n.d.), OECD 117 - Partition Coefficient, HPLC Method, [Link].[14]

-

OECD (2004), Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method, OECD Publishing, [Link].[15]

-

Stanford Research Systems (n.d.), Determination of Melting Points According to Pharmacopeia, [Link].[6]

-

Creative Bioarray (n.d.), Protocol for Determining pKa Using Potentiometric Titration, [Link].[21]

-

Japanese Pharmacopoeia (n.d.), Melting Point Determination / General Tests, [Link].[7]

-

FILAB (n.d.), Solubility testing in accordance with the OECD 105, [Link].[11]

-

J&K Scientific LLC (2023), Method for Determining Capillary Melting Point, [Link].[8]

-

ResearchGate (n.d.), Examples of substituted hydantoins with various biological activities, [Link].

-

University of Calgary (n.d.), Melting point determination, [Link].

-

Westlab Canada (2023), Measuring the Melting Point, [Link].[9]

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].[12]

-

OECD (2023), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].

-

Tan, S. P., et al. (2021), Synthesis and Characterization of Amino Acid-Derived Hydantoins, Malaysian Journal of Chemistry, [Link].[1][6]

-

ResearchGate (n.d.), Synthesis and Characterization of Amino Acid-Derived Hydantoins, [Link].

-

Situ Biosciences (n.d.), OECD 105 - Water Solubility, [Link].

-

National Institutes of Health (n.d.), Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy, [Link].

-

ECETOC (n.d.), APPENDIX A: MEASUREMENT OF ACIDITY (pKA), [Link].[17]

-

DergiPark (2024), Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry, [Link].[19]

-

ResearchGate (2025), FTIR spectroscopic and quantum chemical studies on hydantoin, [Link].[26]

-

Magnetic Resonance in Chemistry (2021), Synthesis, NMR analysis and applications of isotope-labelled hydantoins, [Link].[24]

-

National Institutes of Health (n.d.), Development of Methods for the Determination of pKa Values, [Link].[18]

-

University of Wisconsin-Madison (n.d.), Potentiometric Titration of an Unknown Weak Acid, [Link].[20]

-

PubMed (2007), Unambiguous structural characterization of hydantoin reaction products using 2D HMBC NMR spectroscopy, [Link].[25]

-

PubChem (n.d.), 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid, [Link].[5]

Sources

- 1. ikm.org.my [ikm.org.my]

- 2. (2,5-DIOXO-1-PROPYL-IMIDAZOLIDIN-4-YL)-ACETIC ACID CAS#: 1008961-08-7 [m.chemicalbook.com]

- 3. sinfoobiotech.com [sinfoobiotech.com]

- 4. scbt.com [scbt.com]

- 5. 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid | C7H10N2O4 | CID 2386010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. thinksrs.com [thinksrs.com]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. jk-sci.com [jk-sci.com]

- 9. westlab.com [westlab.com]

- 10. OECD 105 - Phytosafe [phytosafe.com]

- 11. filab.fr [filab.fr]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 15. oecd.org [oecd.org]

- 16. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. asdlib.org [asdlib.org]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. grokipedia.com [grokipedia.com]

- 23. Urech hydantoin synthesis - Wikipedia [en.wikipedia.org]

- 24. openmedscience.com [openmedscience.com]

- 25. Unambiguous structural characterization of hydantoin reaction products using 2D HMBC NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

solubility of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid in common lab solvents

An In-Depth Technical Guide to the Solubility of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid (CAS: 1008961-08-7), a heterocyclic compound with structural features pertinent to modern drug discovery.[1][2][3][4] Lacking publicly available empirical solubility data, this document establishes a predictive framework based on first principles of physical organic chemistry and outlines a robust experimental methodology for its quantitative determination. We delve into the molecular structure, analyze its implications for solubility across a spectrum of common laboratory solvents, and provide a detailed, field-tested protocol for obtaining accurate thermodynamic solubility data. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and experimentally characterize this compound.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, solubility is not merely a physical constant; it is a cornerstone of drug development.[5] It dictates the dissolution rate, influences absorption, and ultimately impacts the concentration of a drug that reaches its therapeutic target.[6] A compound with poor aqueous solubility can face significant hurdles in formulation and may exhibit low or variable bioavailability, leading to the failure of an otherwise promising drug candidate.[7] Therefore, a thorough characterization of a compound's solubility is an indispensable early-stage activity in the drug discovery and development process.[7][8]

This guide focuses on (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid (Molecular Formula: C₈H₁₂N₂O₄, Molecular Weight: 200.19 g/mol ), a molecule featuring a hydantoin-like core structure modified with both a lipophilic propyl group and a hydrophilic acetic acid moiety.[1][2] This structural combination presents an interesting case study in solubility, where competing factors of polarity, hydrogen bonding capacity, and acidic character must be considered.

Molecular Structure and Theoretical Solubility Framework

The solubility of an organic compound is governed by the principle of "like dissolves like," which is a practical expression of the underlying intermolecular forces between solute and solvent molecules.[9][10] To predict the solubility of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid, we must first dissect its molecular structure.

Key Structural Features:

-

Carboxylic Acid Group (-COOH): This is a highly polar, acidic functional group capable of both donating and accepting hydrogen bonds.[10] Its presence strongly suggests solubility in polar protic solvents (e.g., water, methanol, ethanol). Furthermore, its acidity implies that solubility in aqueous media will be highly pH-dependent; deprotonation at basic pH will form a carboxylate salt, which is significantly more polar and thus more water-soluble.

-

Imide Moiety (within the 2,5-Dioxo-imidazolidin ring): The two carbonyl groups (C=O) are polar and can act as hydrogen bond acceptors. The N-H proton of a similar, unsubstituted ring would be a hydrogen bond donor, though in this case, one nitrogen is substituted with a propyl group. These features contribute to polarity.

-

N-Propyl Group (-CH₂CH₂CH₃): This is a non-polar, aliphatic chain that contributes to the lipophilicity ("fat-loving" nature) of the molecule. This group will favor interactions with non-polar solvents (e.g., hexane, toluene) through London dispersion forces.[11]

The Balance of Forces: The overall solubility in a given solvent is a result of the energetic balance between breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[11] For this molecule, the polar carboxylic acid and imide groups will dominate its behavior in polar solvents, while the propyl group will influence its solubility in non-polar media.

Below is a diagram illustrating the relationship between the molecule's structural components and its predicted solubility characteristics.

Caption: Logical flow from molecular structure to predicted solvent preference.

Predictive Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as a valuable starting point for experimental design.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The carboxylic acid and imide groups can form strong hydrogen bonds with protic solvents. Solubility in water is expected to increase dramatically at pH > pKa.[10] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are strong hydrogen bond acceptors and have high dielectric constants, effectively solvating the polar functional groups of the molecule.[11][12] |

| Moderately Polar | Ethyl Acetate, Dichloromethane | Low to Moderate | A balance between the polar functional groups and the non-polar propyl chain will dictate solubility. These solvents may offer a middle ground. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Very Low | The dominant polar nature of the molecule makes it energetically unfavorable to dissolve in non-polar solvents, which primarily interact via weak dispersion forces.[9][11] |

Experimental Determination: The Shake-Flask Method

To move beyond prediction, empirical data must be generated. The "shake-flask" method is the gold-standard for determining thermodynamic equilibrium solubility.[8][13] It measures the maximum concentration of a compound that can dissolve in a solvent at equilibrium.[7] This is distinct from kinetic solubility, which is a higher-throughput but less precise measurement often used in early screening.[5][7]

The following diagram outlines the standard workflow for the shake-flask method.

Sources

- 1. (2,5-DIOXO-1-PROPYL-IMIDAZOLIDIN-4-YL)-ACETIC ACID CAS#: 1008961-08-7 [m.chemicalbook.com]

- 2. (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid,(CAS# 1008961-08-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. arctomsci.com [arctomsci.com]

- 4. scbt.com [scbt.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. rheolution.com [rheolution.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 10. m.youtube.com [m.youtube.com]

- 11. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. researchgate.net [researchgate.net]

A Practical Guide to the Spectroscopic Characterization of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid (Molecular Formula: C₈H₁₂N₂O₄, Molecular Weight: 200.19 g/mol ). In the dynamic field of drug development and chemical research, rigorous structural elucidation of novel small molecules is paramount. While experimental data for this specific compound is not widely published, this guide leverages predictive methodologies and established analytical protocols to serve as a robust resource for researchers. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the complete characterization of this molecule. Each section details the principles of data interpretation, provides detailed, field-proven experimental workflows, and presents predicted spectral data to guide laboratory investigation.

Introduction: The Imperative for Rigorous Structural Verification

(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid is a heterocyclic compound featuring a hydantoin core, a propyl substituent, and an acetic acid side chain. The hydantoin moiety is a well-known scaffold in medicinal chemistry, appearing in various anticonvulsant and antiarrhythmic drugs. The precise arrangement of atoms and functional groups dictates the molecule's physicochemical properties, biological activity, and potential for therapeutic application. Therefore, unambiguous confirmation of its structure is a critical first step in any research endeavor.

This guide addresses the challenge of characterizing a compound for which public spectral libraries are not yet available. We will proceed by combining predictive analysis with gold-standard experimental protocols. This approach not only provides a reliable hypothesis of the expected spectral data but also equips the researcher with the practical knowledge to generate and interpret high-quality experimental data in the laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

Predicted ¹H and ¹³C NMR Data

Due to the absence of public experimental spectra, the following ¹H and ¹³C NMR chemical shifts have been predicted using online computational tools. These predictions are based on extensive databases of known compounds and provide a strong starting point for spectral assignment.[1][2][3][4][5]

Table 1: Predicted ¹H and ¹³C NMR Data for (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid (in DMSO-d₆)

| Atom # | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) |

| 1 | - | - | - | 172.5 |

| 2 | ~12.5 (br s) | Singlet | 1H | - |

| 3 | - | - | - | 171.0 |

| 4 | - | - | - | 157.0 |

| 5 | ~4.3 | Triplet | 1H | 55.0 |

| 6 | ~2.8 | Doublet | 2H | 35.0 |

| 7 | - | - | - | - |

| 8 | ~3.2 | Triplet | 2H | 42.0 |

| 9 | ~1.5 | Sextet | 2H | 20.0 |

| 10 | ~0.9 | Triplet | 3H | 11.0 |

| NH | ~8.0 (s) | Singlet | 1H | - |

Note: Predictions are estimates. Actual experimental values may vary. The broad singlet for the carboxylic acid proton (2) is characteristic and may exchange with D₂O. The NH proton (NH) is also exchangeable.

Interpretation of NMR Spectra

-

¹H NMR: The proton spectrum is expected to show distinct signals for each unique proton environment. The propyl group should present as a classic triplet-sextet-triplet pattern. The methylene protons of the acetic acid side chain (6) are adjacent to a chiral center (5), making them diastereotopic, and they may appear as a complex multiplet rather than a simple doublet. The methine proton (5) will be coupled to the adjacent methylene protons. The carboxylic acid and amide protons are expected to be broad singlets and can be confirmed by a D₂O exchange experiment, wherein their signals would disappear.

-

¹³C NMR: The carbon spectrum should display eight distinct signals. The two carbonyl carbons of the imidazolidine-dione ring (3, 4) and the carboxylic acid carbonyl (1) will appear far downfield (>150 ppm). The remaining five signals will correspond to the aliphatic carbons of the propyl group and the acetic acid moiety. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment would be invaluable to distinguish between CH₃, CH₂, and CH carbons.[6]

Experimental Protocol: NMR Data Acquisition

This protocol outlines the standard procedure for obtaining high-resolution 1D and 2D NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for molecules with both polar and nonpolar regions and for observing exchangeable protons like those in carboxylic acids and amides.[7][8]

-

To ensure magnetic field homogeneity, the solution must be free of particulate matter. Filter the solution through a small plug of glass wool or cotton packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9]

-

Cap the NMR tube securely to prevent solvent evaporation.

-

-

Instrument Setup & Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans will be required.

-

(Recommended) Perform a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

-

(Recommended) Perform 2D experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to confirm proton-proton and proton-carbon connectivities, respectively.[6]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) data.[10]

-

Phase the resulting spectrum to ensure all peaks are in positive absorption mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

-

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral "fingerprint."

Predicted IR Absorption Frequencies

The structure of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid contains several key functional groups that will give rise to characteristic absorptions.

Table 2: Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3300–2500 | O-H Stretch (H-bonded) | Carboxylic Acid | Strong, Very Broad |

| 3200-3100 | N-H Stretch | Imidazolidine-dione (Amide) | Medium |

| 3000–2850 | C-H Stretch | Propyl & Acetic Acid (sp³) | Medium-Strong |

| ~1740 | C=O Stretch | Carboxylic Acid | Strong, Sharp |

| ~1710 & ~1680 | C=O Stretch (Asym & Sym) | Imidazolidine-dione (Amide) | Strong, Sharp |

| 1300-1200 | C-O Stretch | Carboxylic Acid | Medium |

References for frequency ranges:[11][12][13][14][15]

Interpretation of IR Spectrum

The IR spectrum is expected to be dominated by several strong features. The most telling absorption will be an extremely broad band from ~3300 cm⁻¹ down to ~2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid.[13][15] Overlapping this will be the sharper C-H stretching absorptions just below 3000 cm⁻¹. The carbonyl region will be critical for confirmation: three distinct C=O stretching peaks are expected. Two for the dione system (amide I bands) and one for the carboxylic acid. The presence of these absorptions, along with the N-H stretch, provides powerful evidence for the core structure. The region below 1500 cm⁻¹ is the "fingerprint region," containing complex vibrations that are unique to the molecule as a whole.[12]

Experimental Protocol: FTIR Data Acquisition (KBr Pellet Method)

For solid samples, the potassium bromide (KBr) pellet method is a fundamental and reliable technique.[16] The core principle is to disperse the sample in an IR-transparent matrix (KBr) and press it into a thin, transparent disc.

-

Material Preparation:

-

Use only high-purity, spectroscopy-grade KBr that has been thoroughly dried in an oven (e.g., at 110°C for several hours) and stored in a desiccator. KBr is hygroscopic, and any absorbed water will produce a large, broad O-H absorption that can obscure sample signals.[17]

-

Gently warm the mortar, pestle, and die set under a heat lamp or in a low-temperature oven to remove any adsorbed moisture. Allow them to cool to room temperature in a desiccator before use.[17]

-

-

Sample Grinding and Mixing:

-

Place ~1-2 mg of the solid sample into a clean agate mortar and grind it into a very fine powder.

-

Add ~100-200 mg of the dried KBr powder to the mortar.

-

Gently but thoroughly mix the sample and KBr with the pestle until a homogenous, fine powder is obtained. Avoid overly vigorous grinding at this stage, which can increase moisture absorption.[16][17]

-

-

Pellet Pressing:

-

Data Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample chamber.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Workflow for FTIR Analysis

Sources

- 1. CASPRE [caspre.ca]

- 2. PROSPRE [prospre.ca]

- 3. Simulate and predict NMR spectra [nmrdb.org]

- 4. Visualizer loader [nmrdb.org]

- 5. Visualizer loader [nmrdb.org]

- 6. emerypharma.com [emerypharma.com]

- 7. organomation.com [organomation.com]

- 8. depts.washington.edu [depts.washington.edu]

- 9. Sample Preparation [nmr.chem.ualberta.ca]

- 10. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 13. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 14. scribd.com [scribd.com]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. shimadzu.com [shimadzu.com]

- 17. kinteksolution.com [kinteksolution.com]

- 18. pelletpressdiesets.com [pelletpressdiesets.com]

- 19. youtube.com [youtube.com]

commercial suppliers of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid

An In-depth Technical Guide to (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid for Researchers and Drug Development Professionals

Introduction

(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid is a heterocyclic compound belonging to the imidazolidine class of molecules. Imidazolidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include anti-inflammatory, analgesic, anticonvulsant, and anticancer properties[1][2][3][4]. This guide provides a comprehensive overview of the commercial sourcing, synthesis, and potential applications of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid, tailored for researchers and professionals in the field of drug development.

Compound Identification

A crucial first step in sourcing and working with any chemical is its unambiguous identification. The key identifiers for (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid are provided in the table below.

| Identifier | Value | Source |

| Chemical Name | (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid | - |

| CAS Number | 1008961-08-7 | [5][6][7] |

| Molecular Formula | C8H12N2O4 | [5][6] |

| Molecular Weight | 200.19 g/mol | [5][6] |

| Predicted Density | 1.290±0.06 g/cm3 | [5] |

Commercial Sourcing

The commercial availability of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid is primarily for research and development purposes. For larger quantities or specific grades (e.g., Good Manufacturing Practice - GMP), custom synthesis is often necessary.

Research-Grade Suppliers

A limited number of chemical suppliers list (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid in their catalogs, typically for research use in small quantities.

-

Sinfoo Biotech : Lists the compound with product number A135468[6].

-

Santa Cruz Biotechnology (SCBT) : Offers the compound under CAS number 1008961-08-7[7].

-

ChemicalBook : Aggregates information and may list suppliers for this chemical[5].

It is advisable to contact these suppliers directly to confirm availability, purity, and lead times.

Custom Synthesis Services

For researchers requiring larger quantities, higher purity, or specific analytical data, custom synthesis is the most viable option. Several contract research organizations (CROs) and custom synthesis companies specialize in producing complex organic molecules like imidazolidine derivatives for the pharmaceutical and biotechnology industries.

Key Considerations When Selecting a Custom Synthesis Partner:

-

Expertise in Heterocyclic Chemistry : The chosen partner should have demonstrable experience in the synthesis of imidazolidine and related heterocyclic compounds[8][9][10].

-

Scale-Up Capabilities : Ensure the company can handle the required scale, from milligrams for initial studies to kilograms for preclinical and clinical development[9][11].

-

Analytical Services : A reputable supplier will provide comprehensive analytical data to confirm the identity and purity of the synthesized compound, including but not limited to NMR, Mass Spectrometry, and HPLC.

-

Regulatory Compliance : For drug development applications, it is crucial to select a partner that can operate under cGMP (current Good Manufacturing Practices) if required.

Workflow for a Custom Synthesis Project:

Caption: A typical workflow for a custom chemical synthesis project.

Synthesis of Imidazolidine Derivatives

While the exact synthesis of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid may be proprietary, the general synthesis of related imidazolidine-2,4-diones often involves the cyclization of α-amino acids or their derivatives. A plausible synthetic route could involve the reaction of an appropriate N-propylated amino acid with a cyanate or a related carbonylating agent.

General Synthetic Approach:

Caption: The versatile imidazolidine core is associated with a wide range of biological activities.

Conclusion

(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid represents a valuable chemical entity for research and drug discovery, particularly in the exploration of new therapeutics targeting inflammation, cancer, and microbial infections. While its off-the-shelf availability is limited to research quantities, custom synthesis services provide a reliable pathway for obtaining this compound at the desired scale and purity. The rich chemistry and diverse biological activities associated with the imidazolidine scaffold underscore the potential of this and related compounds in the development of novel medicines.

References

-

Dalton Pharma Services. Custom Chemical Synthesis | Fine Chemical Services. [Link]

-

LifeTein. Custom Chemical Synthesis Service. [Link]

-

AxisPharm. Custom Synthesis Chemistry Contract Research Services Company. [Link]

-

Stegram Pharmaceutical. Custom Synthesis and Fine Chemical. [Link]

-

Pharma Inventor Inc. Custom Organic Synthesis. [Link]

-

Semantic Scholar. Imidazolidin-4-ones: Their Syntheses and Applications. [Link]

-

Pharmaffiliates. 2-(4-Isobutyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic Acid. [Link]

-

Wiley Online Library. Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. [Link]

-

ResearchGate. Design, Molecular Docking and ADME Studies of New Imidazolidine Derivatives. [Link]

-

Metoree. 14 Imidazole Manufacturers in 2025. [Link]

-

PubMed. Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities. [Link]

-

PubMed. Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. [Link]

-

National Institutes of Health. Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents. [Link]

-

Organic Chemistry Portal. Synthesis of imidazolidines. [Link]

-

National Institutes of Health. Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. [Link]

-

MDPI. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. [Link]

-

MDPI. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. [Link]

-

Taylor & Francis Online. Synthesis and anticancer evaluation of imidazolidine derivatives: study the reaction of imidazolidineiminothione derivatives with amino acids methyl ester. [Link]

-

PubChem. 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. [Link]

-

BuyersGuideChem. (4-Methyl-2,5-dioxo-4-phenyl-imidazolidin-1-yl)acetic acid. [Link]

Sources

- 1. ajchem-a.com [ajchem-a.com]

- 2. Design, Molecular Docking and ADME Studies of New Imidazolidine Derivatives | Journal of Pharmacology and Drug Development [jpdd.nahrainuniv.edu.iq]

- 3. Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. (2,5-DIOXO-1-PROPYL-IMIDAZOLIDIN-4-YL)-ACETIC ACID CAS#: 1008961-08-7 [m.chemicalbook.com]

- 6. (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid,(CAS# 1008961-08-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. scbt.com [scbt.com]

- 8. Custom Chemical Synthesis | Fine Chemical Services [dalton.com]

- 9. stegrampharma.co.uk [stegrampharma.co.uk]

- 10. pharmainventor.com [pharmainventor.com]

- 11. lifetein.com [lifetein.com]

purity analysis of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid

An In-depth Technical Guide to the Purity Analysis of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid

Foreword

This guide provides a comprehensive framework for the purity and impurity profiling of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid, a substituted hydantoin derivative. As a molecule of interest in pharmaceutical research and development, establishing its chemical purity is paramount for ensuring safety, efficacy, and reproducibility in preclinical and clinical applications. This document is intended for researchers, analytical scientists, and quality control professionals. It moves beyond rote protocols to explain the scientific rationale behind the selection of analytical methodologies, data interpretation, and the establishment of a robust control strategy. We will delve into a multi-modal analytical approach, grounding our recommendations in established principles for analogous chemical structures, including those outlined in pharmacopeial monographs for related compounds.

Molecular Characterization and Rationale for Analytical Strategy

(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid is a chiral, polar, and acidic molecule. Its structure comprises a hydantoin core, which is susceptible to hydrolysis, and a chiral center at the C4 position, which introduces the risk of epimerization. The N-propyl group adds lipophilicity, while the acetic acid moiety confers acidic properties and increases polarity.

A robust purity analysis must therefore address several key questions:

-

Identity: Does the material conform to the expected chemical structure?

-

Purity (Assay): What is the content of the main component?

-

Related Substances: What are the identities and quantities of process-related impurities (e.g., starting materials, intermediates, by-products) and degradation products?

-

Chiral Purity: What is the enantiomeric or diastereomeric excess?

-

Residual Impurities: Are non-chromatophoric impurities, such as residual solvents and water, controlled?

Our strategy is built on the principle of orthogonal methods—using techniques that measure chemical properties in fundamentally different ways to build a complete and reliable purity profile.

Chromatographic Purity Assessment: HPLC-UV

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the cornerstone of purity analysis for organic molecules. It excels at separating the main component from closely related impurities, allowing for precise quantification.

2.1 Rationale for Method Selection

Given the polar and acidic nature of the target molecule, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. This technique separates compounds based on their hydrophobicity. To achieve optimal separation of the parent compound from potential starting materials (e.g., an amino acid precursor and a propyl isocyanate equivalent) and degradation products (e.g., the ring-opened hydrolytic product), careful selection of the stationary phase and mobile phase is critical. An acidic mobile phase is required to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention.

2.2 Visual Workflow: HPLC Purity Analysis

Caption: Workflow for HPLC-UV Purity and Assay Determination.

2.3 Detailed Experimental Protocol: RP-HPLC for Assay and Related Substances

-

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

-

-

Chromatographic Conditions:

-

Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Acetonitrile (ACN).

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm (where the imide and carboxyl chromophores absorb).

-

Injection Volume: 10 µL.

-

-

Preparation of Solutions:

-

Diluent: Mobile Phase A / Acetonitrile (90:10 v/v).

-

Standard Solution (for Assay): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration ≈ 0.1 mg/mL).

-

Sample Solution: Prepare in the same manner as the Standard Solution.

-

-

Analysis and Calculation:

-

Inject the diluent (blank), followed by replicate injections of the standard solution to establish system suitability (e.g., tailing factor < 1.5, %RSD of peak area < 2.0%).

-

Inject the sample solution.

-

Purity (% Area): Calculate the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

-

Assay (% w/w): Calculate the content of the active substance against the reference standard using the formula: Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

-

Identification of Impurities by LC-MS

While HPLC-UV quantifies impurities, it does not identify them. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for obtaining the molecular weights of unknown impurities, providing crucial clues to their structures.

3.1 Rationale and Mechanistic Insight

The primary purpose of LC-MS is to determine the mass-to-charge ratio (m/z) of the parent compound and any co-eluting or separated impurities. This data allows us to propose structures for impurities. For instance, an impurity with a mass 18 units higher than the parent likely corresponds to a hydrolysis product where the hydantoin ring has opened. Mass spectrometry of hydantoins often involves characteristic fragmentation, such as cleavage of the hydantoin ring itself, which can provide further structural information.[1]

3.2 Visual Logic: Impurity Identification Pathway

Caption: Logical workflow for impurity structure elucidation.

3.3 Experimental Protocol: LC-MS Analysis

-

Instrumentation:

-

LC system coupled to a Mass Spectrometer (e.g., Quadrupole, Time-of-Flight, or Orbitrap) with an Electrospray Ionization (ESI) source.

-

-

Methodology:

-

Utilize the same HPLC method as described in Section 2.3, but replace the TFA in the mobile phase with formic acid (0.1%), as TFA can suppress ionization.

-

Set the ESI source to operate in both positive and negative ion modes in separate runs to detect [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Acquire full scan data across a relevant mass range (e.g., m/z 50-500).

-

For key impurities, perform tandem MS (MS/MS) experiments. This involves isolating the impurity ion and fragmenting it to obtain structural information. Common fragmentation patterns for hydantoins include losses of CO and NHCO fragments.[2]

-

Structural Confirmation and Stereochemical Purity

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.[3][4][5][6] ¹H and ¹³C NMR spectra confirm the molecular skeleton, while 2D NMR techniques (like COSY, HSQC, HMBC) establish connectivity. For hydantoins, the chemical shifts of the carbonyl carbons are particularly informative, typically appearing in the 170-180 ppm range in ¹³C NMR.[7][8]

4.2 Chiral Purity by Chiral HPLC

Since the molecule possesses a stereocenter at the C4 position, assessing its enantiomeric or diastereomeric purity is a critical requirement. This is most commonly achieved using chiral HPLC.

4.2.1 Rationale for Method Selection

Chiral HPLC separates enantiomers by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of chiral compounds, including those with structures analogous to the target molecule.[9][10] The separation mechanism relies on forming transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.[11]

4.2.2 Experimental Protocol: Chiral HPLC

-

Instrumentation:

-

HPLC system with UV detector.

-

-

Chromatographic Conditions (Starting Point for Method Development):

-

Column: A polysaccharide-based chiral column (e.g., Chiralcel® OJ, Chiralpak® AD).

-

Mobile Phase: Normal phase (e.g., n-Hexane / Ethanol with a small amount of acidic modifier like TFA) or polar organic mode (e.g., Acetonitrile or Methanol).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Analysis: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

-

Analysis of Non-Chromatophoric Impurities

5.1 Residual Solvents by Gas Chromatography (GC)

Organic solvents used during synthesis and purification can remain in the final product.[12] These are monitored using Headspace Gas Chromatography (HS-GC) with Flame Ionization Detection (FID), following the principles outlined in USP General Chapter <467>.[13][14][15] This method is sensitive and specific for volatile organic compounds. Solvents are classified based on their toxicity, with strict limits for Class 1 (known carcinogens) and Class 2 (toxic) solvents.[12][15]

5.2 Water Content by Karl Fischer Titration

Water can affect the stability and degradation of a drug substance.[16] The Karl Fischer (KF) titration is the gold standard for water content determination in pharmaceuticals because of its high accuracy, precision, and specificity for water.[17][18][19] Unlike 'Loss on Drying', KF is not affected by the loss of other volatile components. The method is based on a stoichiometric reaction between water, iodine, and sulfur dioxide.[18] Depending on the expected water content, either volumetric (>1% water) or coulometric (<1% water) KF can be employed.[17]

Data Summary and Reporting

All analytical data should be consolidated into a clear Certificate of Analysis (CoA). The table below provides a template for summarizing the purity results.

Table 1: Purity Profile of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid

| Test | Method | Specification | Result |

| Identity | |||

| ¹H and ¹³C NMR | In-house | Conforms to structure | Conforms |

| Mass Spectrometry | LC-MS (ESI+) | [M+H]⁺ = Expected m/z ± 0.1 | Conforms |

| Purity | |||

| Assay | RP-HPLC-UV | 98.0% - 102.0% (anhydrous basis) | 99.5% |

| Chromatographic Purity | RP-HPLC-UV | NMT 0.10% for any single impurity | 0.08% |

| NMT 0.5% for total impurities | 0.25% | ||

| Chiral Purity (% ee) | Chiral HPLC | ≥ 99.0% | 99.8% |

| Residuals | |||

| Water Content | Karl Fischer | NMT 0.5% w/w | 0.2% w/w |

| Residual Solvents | HS-GC-FID | Meets USP <467> requirements | Meets |

References

- Source: U.S.

- Title: 467 RESIDUAL SOLVENTS - USP-NF (2019)

- Title: Mass spectrometry of hydantoin-derived selective androgen receptor modulators Source: PubMed URL

- Source: US Pharmacopeia (USP)

- Source: ResolveMass Laboratories Inc.

- Title: The Role of Karl Fischer Titration in Pharmaceutical Analysis Source: Analab Scientific Instruments URL

- Title: What Is Karl Fischer Titration?

- Title: A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations Source: American Pharmaceutical Review URL

- Title: SPEX CertiPrep USP 467 Residual Solvents Source: ESSLAB URL

- Title: Water Content Determination by Karl Fischer Source: Pharmaguideline URL

- Title: Karl Fischer vs.

- Source: Molecules (Journal)

- Title: Cationic mass spectrum from single ionisation hydantoin events at 40 eV incident electron energy.

- Title: High-performance liquid chromatographic separation of imidazolinone herbicide enantiomers and their methyl derivatives on polysaccharide-coated chiral stationary phases Source: PubMed URL

- Title: Synthesis, Characterization and Biological Study of Hydantoin Derivatives Source: Asian Journal of Advanced Basic Sciences URL

- Title: Mass spectrum (EI) and fragmentation scheme for 1-mhyd (L 1 ).

- Title: 13C NMR spectra of some amides and imides.

- Title: Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics Source: The Journal of Organic Chemistry - ACS Publications URL

- Title: Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography Source: PubMed URL

- Title: Determination of amino acid without derivatization by using HPLC - HILIC column Source: JOCPR URL

- Title: Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification Source: ACS Omega URL

- Title: Chiral separation of N-imidazole derivatives, aromatase inhibitors, by cyclodextrin-capillary zone electrophoresis.

- Title: High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization Source: ResearchGate URL

- Title: Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases Source: Journal of Chromatography A URL

- Title: Chiral Drug Separation Source: ScienceDirect URL

- Title: analysis of amino acids by high performance liquid chromatography Source: International Journal of Pharmaceutical Sciences Review and Research URL

-

Title: Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Analytical Methods for Amino Acids Source: Shimadzu URL: [Link]

-

Title: Structure Elucidation of Organic Compounds Source: YouTube URL: [Link]

-

Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

-

Title: A Review on the Some Biological Activities of the Hydantoin Derivatives Source: ResearchGate URL: [Link]

-

Title: common fragmentation mechanisms in mass spectrometry Source: YouTube URL: [Link]

-

Title: Structure Elucidation by NMR Source: ETH Zurich URL: [Link]

-

Title: Structure Elucidation By NMR In Organic Chemistry: A Practical Guide Source: Dr. B. B. Hegde First Grade College, Kundapura URL: [Link]

-

Title: STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide Source: Wiley URL: [Link]

Sources

- 1. Mass spectrometry of hydantoin-derived selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 5. bbhegdecollege.com [bbhegdecollege.com]

- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 7. openmedscience.com [openmedscience.com]

- 8. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 9. High-performance liquid chromatographic separation of imidazolinone herbicide enantiomers and their methyl derivatives on polysaccharide-coated chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 12. uspnf.com [uspnf.com]

- 13. uspnf.com [uspnf.com]

- 14. usp.org [usp.org]

- 15. resolvemass.ca [resolvemass.ca]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]

- 18. mt.com [mt.com]

- 19. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Thermal Stability of N-propyl-2,5-dioxoimidazolidine Derivatives

Introduction

N-propyl-2,5-dioxoimidazolidine derivatives, a class of N-alkylated hydantoins, are of significant interest in medicinal and materials chemistry.[1] The hydantoin scaffold is a prevalent structural motif in a wide array of biologically active compounds, including anticonvulsants and antiarrhythmics.[1] The introduction of an N-propyl group can modulate the lipophilicity, solubility, and metabolic stability of the parent compound, making these derivatives attractive candidates for drug development.[2] Furthermore, understanding the thermal stability of these molecules is paramount for their synthesis, purification, storage, and formulation into final products. This guide provides a comprehensive overview of the thermal stability of N-propyl-2,5-dioxoimidazolidine derivatives, detailing their synthesis, analytical characterization, and the fundamental principles governing their decomposition.

Synthesis of N-propyl-2,5-dioxoimidazolidine Derivatives

The synthesis of N-propyl-2,5-dioxoimidazolidine derivatives typically involves the N-alkylation of a pre-formed hydantoin ring. The regioselectivity of this alkylation is a key consideration, as the hydantoin ring possesses two nitrogen atoms (N1 and N3) that can be alkylated. Due to the higher acidity of the proton at the N3 position, alkylation under basic conditions generally favors substitution at this position.[3]

General Synthetic Approach: N3-Alkylation

A common and effective method for the synthesis of N3-propyl-2,5-dioxoimidazolidine derivatives involves the reaction of a 5-substituted or 5,5-disubstituted hydantoin with an n-propyl halide (e.g., propyl iodide or propyl bromide) in the presence of a suitable base and solvent.

Experimental Protocol: Synthesis of N3-propyl-5,5-dimethyl-2,5-dioxoimidazolidine

-

Reaction Setup: To a solution of 5,5-dimethylhydantoin (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.2 eq).

-

Addition of Alkylating Agent: While stirring the suspension at room temperature, add n-propyl iodide (1.1 eq) dropwise.

-

Reaction Progression: Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N3-propyl-5,5-dimethyl-2,5-dioxoimidazolidine.

The choice of base and solvent can influence the regioselectivity of the alkylation. While traditional methods often yield the N3-alkylated product, specific conditions utilizing potassium bases like potassium tert-butoxide (tBuOK) in tetrahydrofuran (THF) have been developed for direct N1-selective alkylation.[3]

Caption: General workflow for the synthesis of N-propyl-2,5-dioxoimidazolidine derivatives.

Thermal Analysis of N-propyl-2,5-dioxoimidazolidine Derivatives

Thermal analysis techniques are indispensable for characterizing the thermal stability of N-propyl-2,5-dioxoimidazolidine derivatives. The two primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] This technique is crucial for determining the onset of decomposition, identifying intermediate decomposition steps, and quantifying the residual mass.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[5] It provides information on melting points, phase transitions, and the enthalpy of decomposition.

Experimental Protocol: Thermal Analysis

-

Sample Preparation: Accurately weigh 3-5 mg of the N-propyl-2,5-dioxoimidazolidine derivative into an aluminum TGA or DSC pan.

-

TGA Analysis:

-

Place the pan in the TGA instrument.

-

Heat the sample from ambient temperature (e.g., 30 °C) to an upper limit (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass loss as a function of temperature.

-

-

DSC Analysis:

-

Place the pan in the DSC instrument.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point and decomposition region.

-

Record the heat flow as a function of temperature.

-

Caption: Workflow for TGA and DSC analysis of N-propyl-2,5-dioxoimidazolidine derivatives.

Expected Thermal Stability and Decomposition Mechanisms

While specific thermal decomposition data for N-propyl-2,5-dioxoimidazolidine derivatives are not extensively reported, valuable insights can be drawn from studies on related hydantoin structures and N-heterocycles.

Influence of the N-propyl Group

The introduction of an N-propyl group is expected to influence the thermal stability of the hydantoin ring. Generally, N-alkylation can have a variable effect. In some cases, the replacement of an N-H bond with a more stable N-C bond can increase thermal stability. However, the presence of the alkyl chain can also introduce new, lower-energy decomposition pathways, such as cleavage of the N-propyl bond.

Decomposition Onset and Profile

Based on studies of other heterocyclic compounds, N-propyl-2,5-dioxoimidazolidine derivatives are anticipated to exhibit thermal stability up to temperatures exceeding 200 °C.[1][6] The decomposition process is likely to be complex, potentially involving multiple steps. TGA analysis would be expected to show an initial mass loss corresponding to the cleavage and volatilization of the N-propyl group, followed by the decomposition of the hydantoin ring at higher temperatures.

Proposed Decomposition Pathway